Dimethyl (S)-2-(Boc-amino)succinate
Description
Significance of Boc-Protected Chiral Amino Acid Derivatives in Modern Organic Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. rsc.orgrsc.org Its popularity stems from its ease of introduction, typically using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and its stability to a wide range of reaction conditions, including most nucleophiles and bases. organic-chemistry.org Crucially, the Boc group can be readily cleaved under mild acidic conditions, which allows for orthogonal protection strategies in multi-step syntheses. rsc.orgrsc.org
When applied to chiral amino acids, the Boc protecting group plays a pivotal role in preserving the stereochemical integrity of the α-carbon during subsequent chemical transformations. This is essential for the synthesis of enantiomerically pure peptides, pharmaceuticals, and other complex natural products. researchgate.net The ability to selectively protect the amino functionality allows for the controlled manipulation of other functional groups within the amino acid scaffold, making Boc-protected amino acids invaluable starting materials in asymmetric synthesis. acs.org
Overview of Succinate (B1194679) Esters as Versatile Synthetic Intermediates
Succinate esters, such as dimethyl succinate, are important intermediates in organic synthesis, serving as precursors to a variety of valuable compounds. patsnap.com They are key raw materials in the production of high-grade organic pigments and can be synthesized through methods like the esterification of succinic acid with methanol (B129727) or the hydrogenation of dimethyl maleate. google.comgoogle.comresearchgate.net The ester functionalities within succinates can undergo a range of chemical transformations, including hydrolysis, amidation, and reduction.
Furthermore, the methylene (B1212753) groups in succinate esters can be functionalized, for instance, through condensation reactions, to build more complex molecular frameworks. wikipedia.org Dimethyl succinyl succinate (DMSS), derived from dimethyl succinate, is a notable example of a value-added intermediate used in the synthesis of quinacridone (B94251) pigments. patsnap.com The versatility of succinate esters makes them attractive building blocks for accessing diverse chemical structures.
Contextualizing Dimethyl (S)-2-(Boc-amino)succinate within Asymmetric Synthesis Paradigms
This compound integrates the key features of both Boc-protected amino acids and succinate esters, positioning it as a powerful tool in asymmetric synthesis. The "(S)" designation indicates a specific stereochemical configuration at the α-carbon, making it a chiral building block. This defined stereochemistry is crucial for controlling the three-dimensional arrangement of atoms in the target molecule, a fundamental aspect of modern drug design and catalysis. mdpi.comrsc.org
The presence of two distinct ester groups and a protected amine on a chiral scaffold provides multiple points for selective modification. This allows for the divergent synthesis of a variety of complex, enantiomerically enriched molecules. The strategic use of this compound enables chemists to introduce a specific stereocenter early in a synthetic sequence and then elaborate the rest of the molecule around it, a common and effective strategy in asymmetric synthesis. nih.gov
Synthesis and Spectroscopic Data
The preparation of this compound typically starts from the commercially available N-Boc-L-aspartic acid. A common method involves the esterification of the carboxylic acid groups.
One established procedure for the synthesis of related N-Boc-amino acid methyl esters involves reacting the N-Boc-amino acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). orgsyn.orgnih.gov An alternative approach is the use of diazomethane, although this reagent is hazardous. orgsyn.org
Table 1: Physicochemical Properties of a Related Compound, (S)-dimethyl 2-(dimethylamino)succinate
| Property | Value |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | dimethyl (2S)-2-(dimethylamino)butanedioate |
| CAS Number | 7545-54-2 |
Data sourced from PubChem CID 2758528. nih.govchemicalbook.com Note that this data is for a structurally related compound and is provided for illustrative purposes.
The spectroscopic data for this compound would be expected to show characteristic signals for the Boc group (a singlet at around 1.4 ppm in ¹H NMR integrating to 9 protons and corresponding signals in ¹³C NMR), the two methyl ester groups (singlets around 3.7 ppm in ¹H NMR), and the chiral backbone.
Chemical Reactions and Applications
This compound is a versatile substrate for a variety of chemical transformations, leveraging the reactivity of its functional groups.
The ester groups can be selectively hydrolyzed or converted to amides. The Boc-protected amine can be deprotected to reveal the free amine, which can then be acylated, alkylated, or used in peptide coupling reactions. The carbon backbone itself can also participate in reactions. For instance, the α-carbon can be deprotonated under certain conditions to form an enolate, which can then react with electrophiles.
A key application of this compound is in the synthesis of complex, non-proteinogenic amino acids and peptide-based structures. For example, it can serve as a precursor to diamino acids or other functionalized amino acid derivatives. researchgate.net The ability to selectively manipulate the two ester groups provides a pathway to unsymmetrically substituted succinic acid derivatives, which are valuable in medicinal chemistry. acs.org
The chiral nature of this compound makes it an important starting material for the synthesis of enantiomerically pure pharmaceutical ingredients and other biologically active molecules. mdpi.commdpi.com
Table 2: Common Chemical Transformations
| Functional Group | Reaction Type | Potential Products |
| Methyl Esters | Hydrolysis | Carboxylic acids |
| Amidation | Amides | |
| Reduction | Alcohols | |
| Boc-protected Amine | Deprotection (Acidic) | Primary amine |
| Further reaction | Acylated or alkylated amines | |
| Carbonyls | Enolate formation | α-substituted derivatives |
This compound stands as a testament to the power of strategic molecular design in organic synthesis. By combining the stability and selective deprotection of the Boc group with the versatile reactivity of a succinate ester on a chiral scaffold, this compound provides chemists with a powerful tool for the construction of complex, stereochemically defined molecules. Its utility in the synthesis of modified amino acids, peptides, and other biologically relevant compounds underscores its importance in the ongoing quest for new medicines and materials. The principles embodied by this molecule will undoubtedly continue to inspire the development of new and innovative synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUYFITVOWQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Stereoselective Approaches for Dimethyl (S)-2-(Boc-amino)succinate and Analogues
The creation of the chiral center at the C-2 position of the succinate (B1194679) backbone is a critical aspect of synthesizing this compound. Several stereoselective methods have been developed to achieve high enantiopurity.
Asymmetric Catalysis in the Synthesis of Chiral Succinate Derivatives
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral succinate derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A notable strategy involves the asymmetric hydrogenation of prochiral precursors, such as itaconates. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity (86-96% ee) in the catalytic asymmetric hydrogenation of β-substituted itaconates, leading to the formation of 2-alkyl succinates. researchgate.net Another significant advancement is the use of rhodium-catalyzed asymmetric transfer hydrogenation, which has been successfully applied to the synthesis of chiral succinimides, precursors that can be further elaborated to the desired succinate derivatives. nih.govresearchgate.net This method offers a stereodivergent route to access all four stereoisomers from inexpensive starting materials in a single step. nih.gov
Enzymatic catalysis also presents a green and highly selective alternative. Ene-reductases from the Old Yellow Enzyme (OYE) family have been employed in the stereoselective bioreduction of activated alkenes to produce chiral building blocks, including precursors to (R)-2-methylsuccinate. rsc.org
Table 1: Asymmetric Catalytic Methods for Chiral Succinate Synthesis
| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium/Ruthenium-phosphine complexes | β-substituted itaconates | 2-Alkyl succinates | 86-96% | researchgate.net |
| Rh-catalyzed transfer hydrogenation | 3,4-disubstituted maleimides | 3,4-disubstituted succinimides | up to >99% | nih.govresearchgate.net |
| Ene-reductases (OYE family) | Activated alkenes | Chiral succinate precursors | High | rsc.org |
Enantioselective Functionalization of Succinate Scaffolds via Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. sigmaaldrich.com In this method, a chiral molecule is temporarily attached to the succinate scaffold to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
One approach involves the alkylation of chiral iron succinoyl complexes. rsc.org The chiral iron complex acts as an auxiliary, directing the highly regio- and stereoselective alkylation to form β-alkyl substituted iron succinoyl complexes. rsc.org Subsequent oxidative decomplexation yields homochiral α-alkyl succinic acid derivatives. rsc.orgox.ac.uk
Another strategy utilizes chiral oxazolidinones as auxiliaries. nih.gov For instance, a protocol for preparing chiral BCPs (bicyclic[1.1.1]pentanes) with an adjacent stereocenter has been developed using a chiral oxazolidinone. nih.gov This concept can be extended to the asymmetric functionalization of succinate derivatives. The diastereoselective functionalization of an oxazolidine (B1195125) ester enolate with an exocyclic chiral appendage provides a route to enantiomerically pure quaternary serine esters, which share structural similarities with functionalized succinates. researchgate.net
Table 2: Chiral Auxiliary-Based Syntheses of Chiral Succinates
| Chiral Auxiliary | Reaction Type | Product | Key Feature | Reference |
|---|---|---|---|---|
| Chiral iron complex | Alkylation | α-Alkyl succinic acid derivatives | High regio- and stereoselectivity | rsc.orgox.ac.uk |
| Chiral oxazolidinone | Diastereoselective functionalization | Enantiomerically pure quaternary serine esters | Exocyclic chiral appendage directs functionalization | researchgate.net |
Multicomponent Reaction Strategies for Boc-Protected Succinate Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules. nih.gov While direct multicomponent synthesis of this compound is not extensively documented, MCRs are used to create structurally diverse scaffolds that can be precursors. For example, the Ugi four-component reaction (U-4CR) can generate highly substituted α-amino acid derivatives. nih.gov These products, containing a Boc-protected amine, could potentially be transformed into the target succinate.
The combination of MCRs with other synthetic transformations, such as the Pauson-Khand reaction following a ketone-amine-alkyne (KA2) coupling, allows for the rapid construction of complex spirocyclic pyrrolocyclopentenones. beilstein-journals.org The Boc-protected amino group is often crucial for the success of these sequential reactions. beilstein-journals.org Although not a direct route, these strategies highlight the potential of MCRs in generating complex, Boc-protected intermediates that could be further elaborated to chiral succinates.
Chemical Transformations for Introduction and Manipulation of Boc-Amino and Ester Moieties
The synthesis of this compound also relies on robust methods for introducing and modifying the Boc-amino and dimethyl ester functionalities.
Esterification and Transesterification Pathways for Succinate Esters
The formation of the dimethyl ester groups of the target molecule can be achieved through several esterification methods. Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. pearson.comyoutube.com For instance, succinic acid can be reacted with methanol (B129727) under acidic conditions to yield dimethyl succinate. google.comgoogle.com
Transesterification, the conversion of one ester to another, is another valuable technique. masterorganicchemistry.comlibretexts.orgwikipedia.org This process is often catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. libretexts.orgwikipedia.org For example, a succinic acid di-primary alkyl ester can undergo transesterification with a tertiary alcohol in the presence of a catalyst like a mixture of lithium hydrate (B1144303) and cesium carbonate to form a succinic acid di-tert-alkyl ester. google.com This highlights the tunability of the ester groups within the succinate scaffold. The synthesis of dimethyl succinyl succinate can be achieved by reacting dimethyl succinate with methanol using DBU as a catalyst. patsnap.com
Table 3: Esterification and Transesterification Methods for Succinates
| Reaction | Reactants | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Succinic acid, Methanol | Acid | Dimethyl succinate | Direct esterification of dicarboxylic acid | google.comgoogle.com |
| Transesterification | Succinic acid di-primary alkyl ester, Tertiary alcohol | Lithium hydrate, Cesium carbonate | Succinic acid di-tert-alkyl ester | Exchange of alkyl groups on the ester | google.com |
| Self-Condensation/Esterification | Dimethyl succinate, Methanol | DBU | Dimethyl succinyl succinate | High yield and simple process | patsnap.com |
Nucleophilic Substitution Reactions Involving Boc-Amino Succinate Precursors
The introduction of the Boc-amino group often involves the use of Boc-anhydride (Boc₂O) with an amino group precursor. organic-chemistry.orgchemistrysteps.com The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgchemistrysteps.com The formation of N-Boc protected amines can be achieved by reacting an amine with Boc₂O in the presence of a base. organic-chemistry.org
Nucleophilic substitution reactions are fundamental to manipulating the succinate backbone and introducing the amino functionality. libretexts.orglibretexts.orgyoutube.com For example, a precursor with a good leaving group at the C-2 position can undergo an Sₙ2 reaction with an azide (B81097) source, followed by reduction and Boc-protection to install the (S)-Boc-amino group. The synthesis of N-Boc-β³-amino acid methyl esters, which are homologs of the target compound, can involve the Sₙ2 displacement of a mesylate or tosylate with cyanide. nih.gov While this method uses hazardous reagents, it demonstrates the principle of nucleophilic substitution in building such structures. nih.gov
A facile one-pot synthesis of amides from N-Boc-protected amines has been developed, which proceeds through an isocyanate intermediate generated in situ. nih.gov While this produces amides, the underlying principle of activating a Boc-protected amine for further reaction is relevant to the broader synthetic strategies for functionalized amino acid derivatives.
Rearrangement Reactions (e.g., Curtius Rearrangement) for Aminosuccinate Frameworks
The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines, carbamates, or urea (B33335) derivatives through an isocyanate intermediate. wikipedia.orgnih.gov This reaction is particularly valuable in amino acid synthesis as it proceeds with a high retention of the stereochemical configuration of the migrating group. wikipedia.org The process begins with the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical decomposition to form an isocyanate, releasing nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate is a key intermediate that can be trapped by various nucleophiles. nih.gov
For the synthesis of amino acid frameworks like aminosuccinates, if the Curtius reaction is conducted in the presence of an alcohol such as tert-butanol, it yields a Boc-protected amine directly. wikipedia.org Similarly, using benzyl (B1604629) alcohol results in the formation of Cbz-protected amines. wikipedia.org The reaction is known for its tolerance of a wide array of functional groups, making it applicable to complex molecular structures. wikipedia.orgnih.gov
A notable variation is the Darapsky degradation, where a Curtius rearrangement is a key step in transforming an α-cyanoester into an amino acid. wikipedia.org The process involves converting the ester to an acylhydrazine, which is then reacted to form the acyl azide. The subsequent rearrangement in an alcohol solvent yields a carbamate. wikipedia.org
Table 1: Overview of Curtius Rearrangement for Amine Synthesis
| Starting Material | Key Intermediate | Nucleophile | Final Product | Key Feature |
|---|---|---|---|---|
| Carboxylic Acid | Acyl Azide | Water | Primary Amine | Hydrolysis of isocyanate. wikipedia.org |
| Carboxylic Acid | Acyl Azide | Alcohol (e.g., R-OH) | Carbamate | Trapping of isocyanate. nih.gov |
| Carboxylic Acid | Acyl Azide | Amine | Urea Derivative | Trapping of isocyanate. nih.gov |
| α-Cyanoester | Acyl Azide | Ethanol | Ethyl Carbamate | Part of Darapsky degradation. wikipedia.org |
Advanced Synthetic Techniques Applicable to this compound Synthesis
Modern synthetic strategies offer enhanced efficiency, selectivity, and functional group tolerance, many of which are directly applicable to the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis (MAOS) has become a common technique for accelerating chemical reactions. nih.gov In the production of succinate esters, microwave irradiation significantly reduces reaction times compared to conventional heating methods. nih.gov Studies on the esterification of succinic acid with alcohols like methanol have demonstrated high conversion rates and selectivity for dimethyl succinate (DMS). documentsdelivered.comnih.gov
For example, using a heterogeneous D-Hβ catalyst in a microwave reactor, a 99% maximum conversion of succinic acid with 98% selectivity for DMS was achieved. documentsdelivered.comnih.gov This method is not only rapid but also aligns with green chemistry principles by being energy efficient and, in some cases, solvent-free. nih.gov The optimization of parameters such as reaction time, microwave power, and catalyst concentration is crucial for maximizing yield. documentsdelivered.comresearchgate.net
Table 2: Microwave-Assisted Esterification of Succinic Acid
| Reactants | Catalyst | Key Advantage | Reported Conversion/Selectivity |
|---|---|---|---|
| Succinic Acid, Methanol | D-Hβ (heterogeneous) | Reduced reaction time, high yield. documentsdelivered.com | 99% conversion, 98% selectivity for DMS. documentsdelivered.comnih.gov |
| Succinic Anhydride, Aniline | Tantalum pentachloride-silicon dioxide | Solvent-free, rapid (minutes). nih.gov | Moderate yields (40-60%) for N-phenylsuccinimide. nih.gov |
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis, offering a powerful strategy for producing enantiomerically pure compounds. mdpi.com This approach is particularly effective for generating chiral building blocks like (S)-succinate derivatives. Enzymes, such as lipases and transaminases, are frequently used to perform stereoselective transformations. nih.govworktribe.com
A common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. nih.gov For instance, lipases can be used in the kinetic resolution of racemic alcohols or esters. nih.gov Transaminases are valuable for the asymmetric synthesis of chiral amines from ketones, often with excellent stereoselectivity. worktribe.com The integration of biocatalysis with traditional chemical synthesis can lead to more efficient and sustainable manufacturing routes for complex chiral molecules. mdpi.com
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and Suzuki coupling are particularly relevant for synthesizing Boc-amino succinate structures.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds between aryl halides or triflates and amines. wikipedia.orglibretexts.org This reaction has been developed to allow for the facile synthesis of aryl amines under milder conditions than traditional methods. wikipedia.org The choice of palladium catalyst, ligand, and base is critical for the reaction's success. acsgcipr.org Ligands such as diphenylphosphinobinaphthyl (BINAP) and bulky, electron-rich phosphines have proven effective for coupling a wide range of substrates, including amino acid esters. wikipedia.orgresearchgate.net This method could be employed to couple an amine (or an ammonia (B1221849) equivalent) to a suitably functionalized succinate precursor to form the Boc-amino succinate linkage.
The Suzuki coupling creates a carbon-carbon bond by reacting an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex substrates like peptides and amino acid derivatives. mdpi.comresearchgate.net It can be used to synthesize unnatural amino acids by modifying side chains. acs.org For instance, a Suzuki coupling could be used to attach an aryl or other group to a succinate backbone. Recent work has even demonstrated the use of phenyl esters derived from aspartic acid as electrophiles in Suzuki-Miyaura reactions to form amino ketones, showcasing the potential for modifying amino acid derivatives directly. nih.gov
Table 3: Palladium-Catalyzed Reactions for Amino Acid Derivative Synthesis
| Reaction | Bond Formed | Coupling Partners | Catalyst System Example | Application |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Aryl Halide/Triflate + Amine | Pd(0) complex with phosphine ligands (e.g., BINAP). wikipedia.org | Synthesis of N-aryl amino acids. rsc.org |
| Suzuki Coupling | C-C | Organohalide/Triflate + Organoboron compound | Pd(PPh3)4 with a base (e.g., K2CO3). mdpi.comacs.org | Synthesis of unnatural amino acids with diverse side chains. nih.govacs.org |
Ring-Closing Metathesis (RCM) is a powerful method for synthesizing cyclic compounds, including conformationally constrained amino acids and peptides. researchgate.netacs.org The reaction uses catalysts, typically based on ruthenium or molybdenum, to form a new double bond by joining two existing alkenes within the same molecule. researchgate.net By incorporating diene-containing amino acids into a peptide sequence, RCM can create macrocycles or other cyclic structures, which is a useful strategy for creating peptidomimetics with enhanced stability or bioactivity. acs.orgnih.gov
Epoxide ring-opening is a versatile and fundamental reaction in organic synthesis that allows for the introduction of various functional groups with high regio- and stereocontrol. numberanalytics.com The reaction involves a nucleophilic attack on one of the carbon atoms of the epoxide ring. numberanalytics.com Using nitrogen nucleophiles, such as amines, results in the formation of β-amino alcohols. rsc.orgrroij.com This strategy is highly valuable for synthesizing amino acid derivatives. The reaction can often be performed under mild, metal- and solvent-free conditions, for example, using acetic acid as a mediator, which provides β-amino alcohols in high yields with excellent regioselectivity. rsc.org Lewis acids can also be employed to activate the epoxide ring towards nucleophilic attack. acs.org
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile due to its functional group tolerance. wikipedia.org While the classic Wittig reaction is primarily for alkene synthesis, variations and related reactions are instrumental in constructing the carbon skeletons of various molecules, including amino acid esters.
A related method, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions, is often employed for synthesizing α,β-unsaturated esters. pitt.edu These unsaturated esters can then serve as precursors for β-amino acid esters through subsequent reactions like a Michael addition of an amine nucleophile. Stabilized ylides used in these reactions typically yield (E)-alkenes with high stereoselectivity. organic-chemistry.org The development of tandem reactions, such as a Michael addition followed by a Wittig reaction, allows for the efficient, one-pot synthesis of complex cyclic structures containing amino acid motifs.
Stobbe Condensation and Related Carbonyl Condensations
The synthesis of α-amino acids and their derivatives is a cornerstone of modern organic and medicinal chemistry. While a multitude of synthetic strategies have been developed, carbonyl condensation reactions represent a powerful class of transformations for the construction of the carbon skeleton of these crucial molecules. This section explores the applicability of the Stobbe condensation and related carbonyl condensations in the synthesis of this compound.
The Stobbe condensation is a base-catalyzed reaction involving the condensation of a dialkyl succinate with a ketone or an aldehyde. wikipedia.orgyoutube.comslideshare.net This reaction typically yields an alkylidene succinic acid or a monoester thereof. wikipedia.org The mechanism proceeds through the formation of a γ-lactone intermediate, which then undergoes ring-opening to furnish the final product. researchgate.net While the Stobbe condensation is a versatile method for carbon-carbon bond formation, its direct application to the synthesis of this compound is not widely documented in scientific literature. The primary challenge lies in the introduction of the protected amino group at the α-position of the succinate while maintaining the required (S)-stereochemistry under the basic reaction conditions of the Stobbe condensation.
However, the broader category of related carbonyl condensations offers viable pathways to aspartic acid derivatives, which are direct precursors to the target molecule. Among these, the Mannich-type reaction has emerged as a particularly effective strategy for the asymmetric synthesis of β-amino carbonyl compounds, including derivatives of aspartic acid. acs.orgacs.orgnih.govwikipedia.org The Mannich reaction, in its essence, is a three-component condensation of an amine, a non-enolizable aldehyde or ketone, and an enolizable carbonyl compound. wikipedia.org For the synthesis of aspartic acid derivatives, this typically involves the reaction of an imine with an enolate. acs.orgnih.gov
Recent research has demonstrated the utility of asymmetric Mannich-type reactions for preparing chiral aspartic acid derivatives with high diastereoselectivity. acs.orgnih.gov These reactions often employ chiral auxiliaries or catalysts to control the stereochemical outcome. For instance, the addition of ketene (B1206846) acetals to chiral N-tert-butanesulfinylimino esters, in the presence of a Lewis acid, has been shown to produce aspartic acid derivatives with diastereomeric ratios up to 97:3. acs.orgacs.orgnih.gov The N-tert-butanesulfinyl group serves as a potent chiral auxiliary, directing the nucleophilic attack of the enolate to one face of the imine.
Another related approach involves the use of anion-binding catalysis in Mannich-type reactions. This strategy utilizes chiral aminothiourea catalysts to facilitate the enantioselective addition of enolate precursors to imine surrogates, such as N-Cbz-α-chloroglycine ethyl ester. nih.gov This method avoids the need for pre-formed, and often unstable, imino esters.
The following table summarizes key findings from research on the synthesis of aspartic acid derivatives via Mannich-type reactions, a relevant example of a carbonyl condensation related to the synthesis of this compound.
| Reaction Type | Electrophile | Nucleophile | Catalyst/Auxiliary | Key Findings | Reference |
| Asymmetric Mannich-type | Chiral N-tert-butanesulfinylimino ester | Ketene acetal | Lewis Acid | Furnishes aspartic acid derivatives with high diastereoselectivity (up to 97:3). The chiral auxiliary is readily removable. | acs.orgacs.orgnih.gov |
| Anion-Binding Catalyzed Mannich | N-Cbz-α-chloroglycine ethyl ester (imine surrogate) | β-dicarbonyl compounds | Chiral aminothiourea | Provides a practical route to chiral carbamate-protected α-amino esters, avoiding unstable imino ester intermediates. | nih.gov |
Applications in Advanced Organic and Medicinal Chemistry
Dimethyl (S)-2-(Boc-amino)succinate as a Key Chiral Building Block
The inherent chirality of this compound, derived from the naturally occurring amino acid L-aspartic acid, makes it an invaluable starting material for asymmetric synthesis. researchgate.net The use of such chiral synthons is fundamental in developing new drugs and agrochemicals. nih.gov The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be removed under mild acidic conditions, allowing for sequential chemical modifications.
Peptides are crucial in the pharmaceutical industry, acting as lead compounds for drug development. However, their susceptibility to enzymatic degradation often limits their therapeutic potential. This has led to the development of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.
This compound is a valuable precursor for creating these modified peptide structures. The Boc-protected amine allows for standard solid-phase or solution-phase peptide coupling reactions, where the carboxyl group of one amino acid is condensed with the amino group of another. Its succinate (B1194679) backbone can be incorporated into peptide chains to introduce conformational constraints or to act as a scaffold for attaching various side chains, leading to novel peptidomimetics. researchgate.net For instance, unnatural amino acids are frequently used in the development of synthetic opioid ligands, where they can confer superior potency. nih.gov The principles used in the synthesis of peptidomimetic SARS-CoV-2 3CL protease inhibitors, which involve coupling N-protected amino acids, can be applied to derivatives of this compound to generate novel inhibitors. nih.gov
| Feature | Relevance in Peptide Synthesis & Peptidomimetics |
| (S)-Chirality | Ensures stereochemically defined products, crucial for specific receptor binding. |
| Boc-Protected Amine | Allows for controlled, stepwise addition to a peptide chain using standard coupling protocols. |
| Diester Functionality | Provides two points for modification, enabling the creation of branched or cyclic peptidomimetics. |
| Succinate Backbone | Can be used to create non-natural amino acid residues, improving stability against proteases. |
The succinate scaffold is a recurring motif in a variety of biologically active compounds. By modifying the ester and protected amine groups of this compound, chemists can access a wide range of molecules with potential therapeutic applications.
Research has shown that derivatives of aspartic acid, from which the title compound is derived, can exhibit significant biological effects. For example, a telluroamino acid derivative of (S)-dimethyl 2-aminosuccinate demonstrated notable antioxidant activity by mimicking the enzyme glutathione (B108866) peroxidase. nih.gov Similarly, derivatives of the amino acid antibiotic TAN-950 A, which shares structural similarities, have been synthesized to improve affinity for glutamate (B1630785) receptors in the central nervous system. nih.gov These studies highlight the potential of the aspartate scaffold in developing neuroactive and protective agents. The core structure is also found in the development of potent enzyme inhibitors, such as those targeting the SARS-CoV-2 3CL protease. nih.gov
| Compound Class/Derivative | Biological Activity/Application | Source |
| Telluroamino acid derivative | Antioxidant, Glutathione Peroxidase (GPx)-like activity | nih.gov |
| TAN-950 A Analogues | Glutamate receptor agonists (NMDA and quisqualate subtypes) | nih.gov |
| Opioid Peptidomimetics | Opioid receptor antagonists | nih.gov |
| 3CL Protease Inhibitors | Antiviral activity against SARS-CoV-2 | nih.gov |
The total synthesis of complex natural products is a significant challenge that drives innovation in organic chemistry methodology. unimelb.edu.au Chiral building blocks like this compound are essential starting points for constructing these intricate molecules.
A key example is its use as a precursor for synthesizing unusual amino acid residues found in natural products. For instance, a protected form of an eight-carbon amino acid, a component of the anticancer agent Microsporin B, was synthesized using a strategy that could be adapted from a Boc-protected succinate derivative. nih.gov The synthesis involved key steps like a Suzuki coupling followed by asymmetric hydrogenation to set the required stereochemistry. nih.gov The general strategy of using chiral amino acids as starting materials is a powerful approach, as demonstrated in the 13-step total synthesis of the alkaloid (+)-lycopalhine A, which began with L-glutamic acid, a closely related amino acid. researchgate.net These syntheses underscore the utility of such precursors in providing the core stereochemistry and functionality needed to build complex, biologically active natural products. researchgate.net
Derivatization Chemistry of the Boc-Amino Succinate Core
The chemical versatility of this compound is largely due to the reactivity of its ester and protected amine functionalities. These sites allow for a wide range of chemical transformations to create a library of new compounds.
The two methyl ester groups in this compound can be selectively or fully hydrolyzed to carboxylic acids and subsequently converted into a variety of amide or new ester derivatives. The synthesis of amides is commonly achieved by reacting an amino acid ester with a primary or secondary amine, often under reflux conditions. sphinxsai.com This reaction can be used to couple the succinate core to various amine-containing molecules, including substituted anilines and heterocyclic amines, to produce compounds with potential biological activities. sphinxsai.comsemanticscholar.org
Furthermore, the ester groups can undergo transesterification with different alcohols to yield new ester derivatives. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become indispensable for creating C-N bonds and can be used to synthesize a large pool of structurally diverse N-protected amino esters in a single step under mild conditions. buffalostate.edu Large-scale syntheses of N-Boc-protected amino acid amides have been successfully developed, highlighting the industrial applicability of these transformations. researchgate.net
| Reaction Type | Reagents | Product | Significance |
| Amidation | Substituted Amines (e.g., anilines, heterocyclic amines) | Amide derivatives | Introduction of diverse functional groups for structure-activity relationship studies. sphinxsai.comsemanticscholar.org |
| Transesterification | Alcohols | New ester derivatives | Modification of solubility and pharmacokinetic properties. |
| Buchwald-Hartwig Amination | Aryl Halides, Amines, Pd(0)-catalyst | N-aryl amino esters | Efficient, single-step synthesis of diverse libraries for screening. buffalostate.edu |
β-Amino acids are important components of many peptidomimetic drugs, as they can induce specific secondary structures and offer increased resistance to enzymatic degradation. nih.gov The succinate scaffold of this compound is an ideal starting point for the synthesis of β-amino acid analogues.
A general method involves the alkylation of an enolate derived from a chiral succinate derivative, followed by a Curtius rearrangement of the resulting carboxylic acid. capes.gov.br This sequence transforms the α-amino acid framework into a β-amino acid structure while retaining stereochemical integrity. capes.gov.br Other novel approaches involve reactions such as the Vilsmeier-Haack reaction to generate highly substituted β-amino esters. nih.gov The development of organocatalyzed methods has also enabled the enantioselective synthesis of β-amino acid derivatives, providing access to highly pure chiral compounds. wustl.edu
Limited Publicly Available Data on Specific Applications of this compound
Despite a comprehensive search of scientific literature and databases, there is a notable lack of specific, publicly available research detailing the direct incorporation of this compound into polymeric materials or comprehensive structure-activity relationship (SAR) studies of its derived conjugates.
While the individual components of the molecule, such as the succinate backbone and the protected amine, are common in chemical synthesis, information regarding the applications of the complete compound, as specified, is not readily found in the public domain.
Searches for the polymerization and copolymerization of this compound did not yield any specific examples of it being used as a monomer or a functionalizing agent in the creation of polymeric materials. The existing literature primarily focuses on the use of simpler, related compounds like dimethyl succinate in the synthesis of various polyesters.
Similarly, while the principles of structure-activity relationships are widely applied in medicinal chemistry, specific and detailed SAR studies centered on conjugates derived directly from this compound are not described in the available literature. Research in this area tends to focus on broader classes of compounds where a succinate moiety might be a component, but not specifically originating from this particular protected amino acid derivative.
This scarcity of information prevents the creation of a detailed and scientifically accurate article on the specified topics of "Incorporation into Polymeric Materials and Copolymers" and "Exploration of Structure-Activity Relationships (SAR) in Derived Conjugates" for this compound. Further research in these specific areas would be necessary to populate such an analysis.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations for Predicting Biological Interactions
Molecular modeling and docking simulations are instrumental in predicting how a molecule like Dimethyl (S)-2-(Boc-amino)succinate might interact with biological targets, such as enzymes or receptors. Although specific docking studies on this exact compound are not widely published, the general methodology is well-established.
The process involves creating a three-dimensional model of the ligand, this compound, and a model of the target protein. Docking algorithms then predict the preferred orientation of the ligand when bound to the receptor, as well as the binding affinity. This information is critical in structure-based drug design. For instance, in the development of antiproliferative agents based on N-acyl-aspartic acid dimethyl esters, structural variations of the L-aspartic acid moiety were shown to be critical for activity, a finding that could be rationalized and further explored through molecular docking. nih.gov
Key parameters obtained from docking simulations include:
Binding Affinity (kcal/mol): An estimation of the strength of the interaction.
Binding Pose: The predicted orientation of the ligand within the binding site.
Intermolecular Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energetics of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.
For compounds similar to this compound, DFT calculations have been employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure.
Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for structural validation. nih.gov
Analyze Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.
Determine Reaction Energetics: Calculate the energy changes that occur during a chemical reaction, helping to predict reaction mechanisms and feasibility.
DFT studies on related molecules, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, have utilized the B3LYP functional with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ) to predict the most stable optimized structure and other molecular properties. nih.gov
Dynamic Simulations for Conformational Analysis and Rotational Barriers
Dynamic simulations and conformational analysis are essential for understanding the flexibility of molecules and the relative energies of their different spatial arrangements (conformers). A detailed conformational analysis has been performed on L-aspartic acid dimethyl ester (AspOMe), a close analog of this compound that lacks the Boc protecting group. rsc.org
The study of AspOMe combined spectroscopic data with theoretical calculations at the ωB97X-D/aug-cc-pVTZ level to evaluate its conformational preferences. rsc.org The presence of multiple rotatable bonds in these molecules leads to a complex conformational landscape. The relative stability of different conformers is determined by a balance of steric and hyperconjugative effects, with intramolecular hydrogen bonding playing a secondary role. rsc.org
The excellent agreement between experimental and theoretical ³JHH coupling constants in various solvents allowed for the confident assignment of the most stable conformers of AspOMe. rsc.org This type of detailed conformational understanding is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.
Future Directions and Emerging Research Areas
Development of Sustainable and Green Synthetic Routes for Boc-Amino Succinate (B1194679) Derivatives
The chemical industry's increasing focus on sustainability is driving research into greener synthetic methods for valuable intermediates like Boc-amino succinate derivatives. Future efforts will likely concentrate on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One promising avenue is the use of more environmentally benign reagents. For instance, dimethyl carbonate (DMC) is being explored as a sustainable alternative for methylation and other modifications of amino acids, which could be adapted for the synthesis of succinate derivatives. rsc.org This approach offers high efficiency and selectivity while avoiding toxic reagents traditionally used for such transformations. rsc.org
Another key area is the shift from batch processing to continuous flow synthesis. Flow chemistry offers superior heat and mass transfer, improved safety, and the potential for easier scale-up. researchgate.net Research into acid-catalyzed hydration of related nitrogen-containing compounds in continuous flow systems demonstrates a path toward waste-minimized processes. researchgate.net Applying these principles to the synthesis of Dimethyl (S)-2-(Boc-amino)succinate could significantly reduce the environmental footprint of its production.
| Synthetic Strategy | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |
| Reagents | Use of potentially hazardous materials. | Utilization of sustainable and less toxic reagents like dimethyl carbonate. rsc.org | Reduced toxicity, cost-effectiveness, and eco-friendliness. rsc.org |
| Process Type | Often relies on batch reactors. researchgate.net | Implementation of continuous flow synthesis. researchgate.net | Enhanced safety, efficiency, and scalability. researchgate.net |
| Waste Generation | Can produce significant chemical waste. | Designed for waste minimization and potential reagent recycling. researchgate.net | Lower environmental impact and improved process economy. |
Exploration of Novel Catalytic Systems for Highly Enantioselective Transformations
Achieving high enantioselectivity is critical for the synthesis of chiral molecules used in pharmaceuticals and other advanced applications. While methods exist for preparing this compound, future research will focus on developing novel catalytic systems that offer even greater efficiency, selectivity, and broader substrate scope.
Significant progress has been made in the field of asymmetric catalysis, which can be leveraged for this purpose. nih.gov This includes the development of:
Advanced Transition Metal Catalysis : New catalyst systems, for example, those combining nickel and photoredox catalysts, have enabled challenging asymmetric carbonylative couplings to produce chiral amides. acs.org Such dual catalytic strategies could be adapted to create novel derivatives of this compound under mild conditions. acs.org
Organocatalysis : The use of small organic molecules as catalysts provides a powerful, metal-free alternative for enantioselective synthesis. rsc.org Organocatalytic strategies have been successfully used to create a variety of noncanonical amino acids and could be applied to the synthesis or functionalization of Boc-amino succinate derivatives. rsc.org
Chiral Ligand Development : Carbohydrate-derived chiral ligands are emerging as effective, inexpensive, and structurally versatile scaffolds for developing highly enantioselective catalysts. mdpi.com Their application in asymmetric additions to carbonyl groups showcases their potential for transformations involving succinate derivatives. mdpi.com
These advanced catalytic methods promise to provide more direct and efficient routes to enantiopure compounds, including valuable β²-amino acid derivatives, from simple precursors. nih.gov
Expansion of this compound Applications in Chemical Biology and Advanced Materials
Beyond its role as a synthetic intermediate, there is growing interest in using this compound and its derivatives as functional components in chemical biology and materials science. As a noncanonical amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability or novel functions. rsc.org
In the realm of chemical biology, such modified peptides can serve as probes to study protein-protein interactions or as therapeutic agents with improved pharmacological properties. rsc.org The unique stereochemistry and functional groups of the succinate moiety can be used to control the conformation and binding properties of these molecules.
In materials science, Boc-amino succinate derivatives can be used as monomers for the synthesis of novel biodegradable polymers and hydrogels. The defined stereochemistry of the monomer can impart specific physical properties to the resulting material, such as crystallinity and degradation rate. These materials could find applications in drug delivery, tissue engineering, and other biomedical fields. The versatility of the Boc protecting group allows for controlled polymerization and subsequent deprotection to reveal functional amine groups for further modification.
Integration with High-Throughput Screening and Automated Synthesis Platforms
The discovery of new applications for this compound derivatives can be greatly accelerated by integrating their synthesis with automated platforms. americanpeptidesociety.orgmit.edu Automated peptide synthesizers, which have become standard in life sciences research, can incorporate this and other noncanonical amino acids into large libraries of peptides for biological screening. beilstein-journals.orgnih.gov
Modern automated synthesis is based on the principles of solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield. libretexts.org This method involves covalently attaching the growing peptide chain to a polymer resin, which simplifies the purification process at each step. libretexts.org Automation of SPPS has revolutionized peptide science by making the process faster, more reliable, and less labor-intensive. americanpeptidesociety.org
| Technology | Description | Impact on Research |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Robotic systems perform the repetitive cycles of coupling, washing, and deprotection needed to build a peptide chain on a solid support. americanpeptidesociety.orglibretexts.org | Enables rapid synthesis of peptide libraries, increases reproducibility, and reduces manual error. americanpeptidesociety.org |
| Flow Chemistry Synthesis | Chemicals are pumped through a series of modules, each performing a specific reaction step, allowing for continuous production. mit.edunih.gov | Accelerates synthesis time dramatically, improves heat transfer for difficult reactions, and allows for precise computer control over the entire process. mit.edunih.gov |
| High-Throughput Screening (HTS) | Automated systems test thousands of different compounds for biological activity or other desired properties. | Allows for the rapid identification of lead compounds from the large libraries generated by automated synthesis. |
By combining the synthetic versatility of this compound with the power of automated synthesis and high-throughput screening, researchers can rapidly explore a vast chemical space to discover new bioactive molecules and functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Dimethyl (S)-2-(Boc-amino)succinate, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodology : The synthesis typically involves Boc-protection of the amino group followed by esterification. For example, enantioselective synthesis may use chiral catalysts or enzymatic resolution to achieve the (S)-configuration. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of Boc-anhydride) must be carefully controlled to minimize racemization. Characterization via HPLC with chiral columns or NMR (e.g., monitoring diastereomeric ratios) is critical for purity validation .
- Key Considerations : Side reactions like over-esterification or Boc-deprotection under acidic conditions require mitigation through pH control and inert atmospheres .
Q. How can researchers characterize the stability of this compound under varying storage and experimental conditions?
- Methodology : Accelerated stability studies under thermal stress (40–60°C), humidity (40–80% RH), and light exposure can assess degradation pathways. Analytical techniques like LC-MS or FT-IR track decomposition products (e.g., free amine formation due to Boc cleavage). Stability in common solvents (DMSO, methanol) should also be evaluated for long-term storage .
- Data Interpretation : Degradation kinetics (e.g., Arrhenius plots) inform optimal storage temperatures (-20°C in anhydrous conditions recommended) .
Q. What spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Analytical Workflow :
- NMR : H and C NMR confirm stereochemistry (e.g., coupling constants for chiral centers) and Boc-group integrity .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) quantifies purity (>95% as per industry standards) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, MW 261.27 g/mol) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling or cross-coupling reactions?
- Experimental Design : Compare reaction outcomes (e.g., coupling efficiency with HATU/DCC) between (S)- and (R)-enantiomers. Monitor diastereomer formation via chiral HPLC.
- Findings : The (S)-configuration may enhance regioselectivity in aspartic acid derivatives due to steric and electronic effects, as seen in analogous Boc-protected succinates .
Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of this compound (e.g., conflicting enzyme inhibition assays)?
- Troubleshooting Framework :
- Source Analysis : Verify assay conditions (pH, ionic strength) and compound solubility (e.g., DMSO vs. aqueous buffers).
- Meta-Analysis : Apply systematic review principles (e.g., COSMOS-E guidelines) to evaluate study heterogeneity, such as variations in cell lines or protein isoforms .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s behavior in complex biological systems?
- Methodology :
- DFT Calculations : Optimize geometry and simulate reaction pathways (e.g., Boc deprotection under acidic conditions).
- Docking Studies : Predict binding affinities to target proteins (e.g., proteases) using software like AutoDock Vina. Validate with SPR or ITC assays .
- Limitations : Solvent effects and protonation states in silico models may deviate from experimental conditions, requiring empirical calibration .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?
- Process Optimization :
- Catalyst Loading : Reduce expensive chiral catalyst usage via recycling or immobilized systems.
- Purification : Implement continuous chromatography or crystallization to isolate the (S)-enantiomer efficiently.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
